

Application Notes: Confirmation of **Parathion** Residues by Mass Spectrometry

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Compound of Interest

Compound Name: *Parathion*

Cat. No.: *B1678463*

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Introduction

Parathion, a highly toxic organophosphate insecticide, has been widely used in agriculture. Due to its potential adverse effects on human health and the environment, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for **Parathion** in various food and environmental matrices.[1][2] Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the high sensitivity and selectivity required for the unequivocal identification and quantification of **Parathion** residues.[3][4] This document provides detailed application notes and protocols for the confirmation of **Parathion** residues using GC-MS/MS and LC-MS/MS.

Analytical Approaches

Both GC-MS and LC-MS are powerful techniques for the analysis of **Parathion**. The choice between them often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like **Parathion**. [3][4] Electron impact (EI) ionization is commonly employed, generating a characteristic fragmentation pattern that provides a high degree of confidence in compound identification.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** LC-MS is particularly suitable for the analysis of thermally labile or less volatile pesticides. [3] Modern LC-MS/MS systems,

especially those equipped with triple quadrupole mass analyzers, offer exceptional sensitivity and selectivity through multiple reaction monitoring (MRM).

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective sample preparation technique for the analysis of pesticide residues in a wide variety of food matrices.^{[4][5][6][7]} It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

A general QuEChERS procedure involves:

- Homogenization: The sample is first homogenized to ensure representativeness.^[8]
- Extraction: A portion of the homogenized sample is extracted with acetonitrile.
- Salting Out: Salts, typically magnesium sulfate and sodium chloride, are added to induce phase separation between the aqueous and organic layers.^[4]
- Dispersive SPE Cleanup: An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents to remove interfering matrix components. Primary secondary amine (PSA) is commonly used to remove fatty acids and sugars, while C18 is used for the removal of nonpolar interferences.

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Parathion Residues

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS)

- Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.^[4]
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

- Shake vigorously for 1 minute and centrifuge.
- Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents.
- Vortex for 30 seconds and centrifuge.
- The supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph	
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]
Injection Volume	1 µL (splitless)
Inlet Temperature	250 °C[10]
Oven Program	Initial temp 70°C for 1 min, ramp at 25°C/min to 150°C, then 10°C/min to 280°C, hold for 5 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Mass Spectrometer	
Ionization Mode	Electron Impact (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temp	150 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	291
Product Ions (m/z)	109, 139[10]
Collision Energy	Optimized for the specific instrument

Protocol 2: LC-MS/MS Analysis of Parathion Residues

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS)

- Follow the same QuEChERS procedure as described in the GC-MS/MS protocol.
- After the d-SPE cleanup, the supernatant may need to be filtered through a 0.22 μm syringe filter before injection.

2. LC-MS/MS Instrumental Parameters

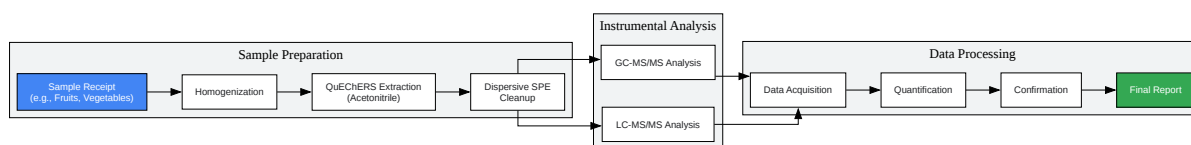
Parameter	Setting
Liquid Chromatograph	
Column	C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient	Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp	350 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	292
Product Ions (m/z)	139, 109
Collision Energy	Optimized for the specific instrument

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of **Parathion** residues by mass spectrometry. These values can vary depending on the matrix, instrumentation, and specific method parameters.

Parameter	GC-MS/MS	LC-MS/MS	Reference
Limit of Detection (LOD)	0.2 ppm (in blood)	0.01 mg/kg (in vegetables)	[11][12]
Limit of Quantitation (LOQ)	1 ppm (in blood)	10 µg/kg (in cucumber)	[11][13]
Recovery	70-120%	70-120%	[6][14]
Linearity (r^2)	>0.99	>0.99	[9][12]

Workflow Diagram



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